
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2-methylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-(2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyrazinecarbothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-(2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyrazinecarbothioamide Group: The pyrazinecarbothioamide moiety can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a thioamide precursor.
Coupling of the Two Fragments: The final step involves coupling the benzodioxin ring with the pyrazinecarbothioamide group using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-(2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the pyrazinecarbothioamide group could interact with active sites through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-(2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares similarities with other benzodioxin derivatives and pyrazinecarbothioamide compounds.
Uniqueness
- The unique combination of the benzodioxin ring and pyrazinecarbothioamide group in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(2-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H23N3O3S/c1-15-6-2-3-7-16(15)22-21(28)24-12-10-23(11-13-24)20(25)19-14-26-17-8-4-5-9-18(17)27-19/h2-9,19H,10-14H2,1H3,(H,22,28) |
InChI Key |
QXZDLXRKWOIYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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